

(4-(Octyloxy)phenyl)boronic acid physical properties

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Compound of Interest

Compound Name: 4-Octyloxyphenylboronic acid

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An In-depth Technical Guide on the Physical Properties of (4-(Octyloxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Octyloxy)phenyl)boronic acid is an organic compound featuring a phenylboronic acid scaffold substituted with an octyloxy group. This bifunctional nature makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The long octyloxy chain imparts significant lipophilicity, influencing its solubility and other physical properties, which are critical for its application in the synthesis of complex organic molecules, liquid crystals, and materials with specific electronic properties. A thorough understanding of its physical and chemical characteristics is essential for its effective use in research and development.

Physical and Chemical Properties

The physical and chemical properties of (4-(Octyloxy)phenyl)boronic acid are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
IUPAC Name	(4-(Octyloxy)phenyl)boronic acid	
CAS Number	121554-09-4	[1][2]
Molecular Formula	C ₁₄ H ₂₃ BO ₃	
Molecular Weight	250.15 g/mol	
Appearance	White to almost white crystalline powder	
Melting Point	94-98 °C	
Purity	≥97%	
Storage	Room Temperature; for long-term storage, 2-8°C under an inert atmosphere is recommended.	

Solubility Profile

Specific quantitative solubility data for (4-(Octyloxy)phenyl)boronic acid is not extensively available in the public domain. However, the solubility of phenylboronic acids, in general, has been characterized. Phenylboronic acid itself demonstrates high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbon solvents.[3][4][5][6] The presence of the long C₈H₁₇ alkyl chain in the octyloxy group significantly increases the lipophilicity of the molecule. Consequently, (4-(Octyloxy)phenyl)boronic acid is expected to exhibit enhanced solubility in nonpolar organic solvents such as hexanes and toluene, while retaining good solubility in moderately polar solvents like diethyl ether, tetrahydrofuran (THF), and dichloromethane (DCM), as compared to unsubstituted phenylboronic acid.

The following table provides a qualitative prediction of solubility based on the behavior of analogous compounds.

Solvent	Predicted Qualitative Solubility
Water	Insoluble
Methanol	Soluble
Ethanol	Soluble
Acetone	Soluble
Dichloromethane (DCM)	Soluble
Tetrahydrofuran (THF)	Soluble
Diethyl Ether	Soluble
Toluene	Soluble
Hexanes	Moderately Soluble

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (4-(Octyloxy)phenyl)boronic acid.

Technique	Data
^1H NMR	Expected chemical shifts (CDCl_3 , 400 MHz) δ (ppm): ~7.8-8.0 (d, 2H, Ar-H ortho to $\text{B}(\text{OH})_2$), ~6.9-7.0 (d, 2H, Ar-H meta to $\text{B}(\text{OH})_2$), ~4.0 (t, 2H, $-\text{OCH}_2-$), ~1.8 (quint, 2H, $-\text{OCH}_2\text{CH}_2-$), ~1.2-1.5 (m, 10H, $-(\text{CH}_2)_5-$), ~0.9 (t, 3H, $-\text{CH}_3$). The $\text{B}(\text{OH})_2$ protons may appear as a broad singlet.
^{13}C NMR	Expected chemical shifts (CDCl_3 , 101 MHz) δ (ppm): ~160-162 (C-O), ~136-138 (Ar-C), ~114-116 (Ar-C), ~68-70 ($-\text{OCH}_2-$), ~31-32 ($-\text{CH}_2-$), ~29 ($-\text{CH}_2-$), ~26 ($-\text{CH}_2-$), ~22-23 ($-\text{CH}_2-$), ~14 ($-\text{CH}_3$). The carbon attached to boron may not be observed or may be broad.
FT-IR	Expected characteristic absorption bands (cm^{-1}): ~3200-3600 (br, O-H stretch of $\text{B}(\text{OH})_2$), ~2850-2950 (C-H stretch, alkyl), ~1600, ~1500 (C=C stretch, aromatic), ~1350-1400 (B-O stretch), ~1250 (C-O stretch, ether). [7] [8] [9]

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of (4-(Octyloxy)phenyl)boronic acid.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the sample is completely molten.[\[10\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)

- Spatula

Procedure:

- Ensure the sample of (4-(Octyloxy)phenyl)boronic acid is completely dry and in a fine powdered form.[\[11\]](#)
- Load the sample into a capillary tube by pressing the open end into the powder. The sample height should be 2-3 mm.[\[11\]](#)
- Pack the sample into the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[\[12\]](#)
- Place the capillary tube into the heating block of the melting point apparatus.[\[11\]](#)
- If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature.[\[11\]](#)
- Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Record the temperature at which the first liquid is observed.
- Record the temperature at which the entire sample has melted. This range is the melting point.

Solubility Determination

This protocol provides a qualitative and semi-quantitative method for determining solubility in various organic solvents.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- (4-(Octyloxy)phenyl)boronic acid
- A range of organic solvents (e.g., water, methanol, THF, DCM, hexanes)
- Small test tubes or vials
- Vortex mixer

- Graduated pipette or burette

Procedure:

- Weigh approximately 25 mg of the compound into a small test tube.[\[15\]](#)
- Add the selected solvent in small, measured portions (e.g., 0.25 mL) to the test tube.[\[15\]](#)
- After each addition, vigorously shake or vortex the tube for 1-2 minutes to facilitate dissolution.[\[15\]](#)
- Observe if the solid completely dissolves.
- Continue adding solvent incrementally up to a total volume (e.g., 3 mL) until the solid is fully dissolved.[\[14\]](#)
- Record the volume of solvent required to dissolve the sample. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This outlines the general procedure for preparing a sample for ^1H and ^{13}C NMR analysis.[\[16\]](#)
[\[17\]](#)[\[18\]](#)

Materials:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Pasteur pipette with cotton plug
- Vials

Procedure:

- Weigh 5-25 mg of (4-(Octyloxy)phenyl)boronic acid for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.[\[17\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).[\[17\]](#)
- Mix the sample thoroughly by vortexing or gentle agitation until the solid is completely dissolved.
- If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[\[16\]](#)
- Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
- Acquire the spectrum according to the instrument's standard operating procedures, including locking, shimming, and tuning.[\[19\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[\[20\]](#)[\[21\]](#)[\[22\]](#)

Apparatus:

- FT-IR spectrometer with an ATR accessory or a KBr pellet press
- Agate mortar and pestle
- Spatula

Procedure (ATR Method):

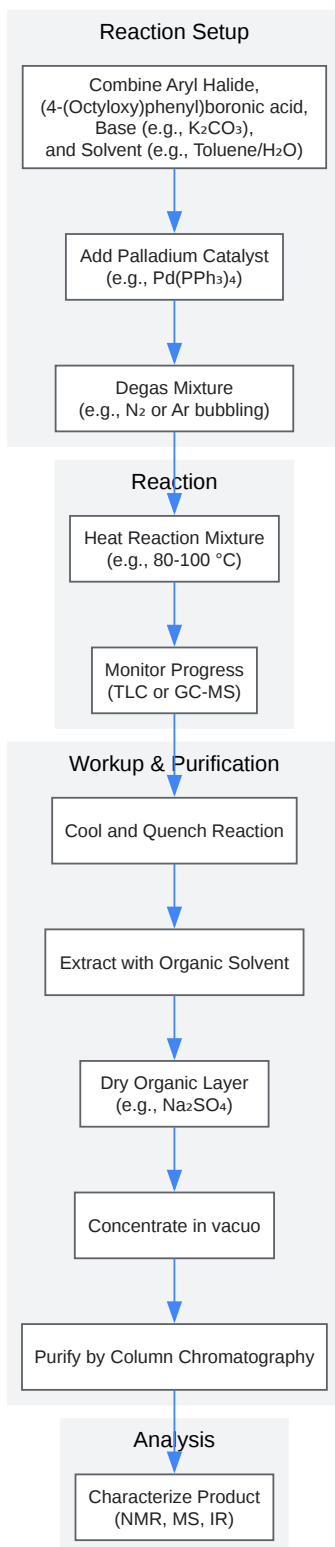
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[20\]](#)
- Record a background spectrum of the empty, clean ATR crystal.

- Place a small amount of the powdered (4-(Octyloxy)phenyl)boronic acid onto the ATR crystal.[\[20\]](#)
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[20\]](#)
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Application Workflow Visualization

(4-(Octyloxy)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a typical experimental workflow for such a reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

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